Capryl methicone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

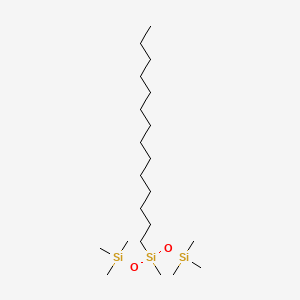

Structure

2D Structure

Properties

CAS No. |

286938-65-6 |

|---|---|

Molecular Formula |

C21H50O2Si3 |

Molecular Weight |

418.9 g/mol |

IUPAC Name |

trimethyl-(methyl-tetradecyl-trimethylsilyloxysilyl)oxysilane |

InChI |

InChI=1S/C21H50O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-26(8,22-24(2,3)4)23-25(5,6)7/h9-21H2,1-8H3 |

InChI Key |

CIAZJIQGPOGZDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

caprylyl methicone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprylyl methicone, a versatile organosilicone fluid, has garnered significant attention in the pharmaceutical and cosmetic industries for its unique sensory properties and functional benefits. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, and toxicological profile. Furthermore, it outlines a representative analytical workflow for its characterization and quantification in complex matrices, providing a foundational methodology for quality control and research applications. All quantitative data is presented in structured tables for ease of reference, and key conceptual frameworks are visualized using Graphviz diagrams.

Chemical Structure and Identification

Caprylyl methicone is chemically defined as 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane. It is an alkyl-modified trisiloxane, characterized by a central silicon atom bonded to an octyl group and two trimethylsiloxy groups. This unique structure imparts a desirable combination of volatility, spreadability, and compatibility with a wide range of organic and silicone-based materials.

Caption: 2D representation of Caprylyl Methicone's molecular structure.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane |

| Synonyms | Trimethyl-(methyl-octyl-trimethylsilyloxysilyl)oxysilane, 3-Octylheptamethyltrisiloxane[1][2] |

| CAS Number | 17955-88-3[1][3][4] |

| Molecular Formula | C15H38O2Si3[1][2][3] |

| Molecular Weight | 334.72 g/mol [2][5] |

| InChI Key | SCRSFLUHMDMRFP-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CCCCCCCC--INVALID-LINK--(O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C[2] |

Physicochemical Properties

Caprylyl methicone is a clear, colorless, and odorless liquid with low viscosity and moderate volatility.[3] Its physicochemical properties make it an excellent emollient and dispersing medium in various formulations.

Table 2: Physicochemical Data

| Property | Value | Unit |

| Appearance | Clear, colorless liquid | - |

| Viscosity (at 25°C) | 2.0 - 4.0 | mPa·s |

| Specific Gravity (at 25°C) | 0.82 - 0.84 | g/cm³ |

| Refractive Index (at 25°C) | 1.41 - 1.43 | - |

| Boiling Point | 308.62 | °C (at 760 mm Hg) |

| Flash Point (Closed Cup) | >100 | °C |

| Water Solubility | Insoluble | - |

Solubility Profile

Caprylyl methicone exhibits excellent compatibility with a wide range of cosmetic and pharmaceutical ingredients, acting as a co-solubilizer between silicone and organic oils.[3]

Table 3: Solubility of Caprylyl Methicone in Various Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol | Soluble |

| Oils | Mineral Oil | Soluble |

| Sunflower Oil | Soluble | |

| Coconut Oil | Soluble | |

| Jojoba Oil | Soluble | |

| Esters | C12-15 Alkyl Benzoate | Soluble |

| Caprylic/Capric Triglyceride | Soluble | |

| Octyl Palmitate | Soluble | |

| Silicones | Dimethicone | Soluble |

| Water | Water | Insoluble |

| Waxes | Candelilla Wax | Insoluble |

Toxicological Profile

Extensive safety assessments have been conducted on caprylyl methicone, concluding it is safe for use in cosmetic and personal care products when formulated to be non-irritating.

Table 4: Summary of Toxicological Data

| Endpoint | Result | Species |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw | Rat |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Rat, Rabbit |

| Skin Irritation | Non-irritating to slightly irritating | Rabbit |

| Eye Irritation | Non-irritating to slightly irritating | Rabbit |

| Skin Sensitization | Not a sensitizer | Guinea Pig |

| Genotoxicity (Ames Test) | Non-mutagenic | - |

Data sourced from the Cosmetic Ingredient Review (CIR) Expert Panel.

Experimental Protocols: Analytical Methodology

Representative Analytical Workflow

The following diagram illustrates a logical workflow for the quantification of caprylyl methicone in a cosmetic emulsion.

Caption: Proposed experimental workflow for analyzing caprylyl methicone.

Detailed Methodological Considerations

-

Sample Preparation: The primary challenge in analyzing silicones in cosmetic products is their extraction from complex matrices. A common approach involves solvent extraction with a non-polar solvent like hexane or a polar solvent like acetone, depending on the formulation. For emulsions, a breaking step may be necessary. Subsequent centrifugation and filtration are crucial to remove particulate matter before injection into the GC system.

-

Gas Chromatography (GC) Conditions:

-

Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is typically suitable for separating siloxanes.

-

Injector: A split/splitless injector is commonly used. The inlet temperature should be high enough to ensure complete vaporization without causing thermal degradation.

-

Oven Temperature Program: A temperature ramp is necessary to elute the caprylyl methicone peak with good resolution from other volatile components. An initial low temperature followed by a ramp to a higher final temperature is a common strategy.

-

Detector: A Flame Ionization Detector (FID) is a robust and sensitive detector for quantifying hydrocarbons and silicones. For unambiguous identification, especially in complex matrices, a Mass Spectrometer (MS) is recommended.

-

-

Quantification: Quantification is typically performed using an external or internal standard method. An internal standard, a non-interfering compound added to all samples and standards, can correct for variations in injection volume and sample preparation. A suitable internal standard would be a stable compound with similar chromatographic behavior to caprylyl methicone but well-resolved from it and other matrix components.

Conclusion

Caprylyl methicone is a well-characterized organosilicone with a favorable safety profile and a range of physicochemical properties that make it a valuable ingredient in pharmaceutical and cosmetic formulations. Its unique structure provides a silky, non-greasy feel and enhances the spreadability and sensory experience of topical products. The analytical methodologies outlined in this guide provide a framework for the quality control and further research of this versatile compound.

References

- 1. Determination of cyclic volatile methylsiloxanes in personal care products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 5. silicones.eu [silicones.eu]

An In-depth Technical Guide to the Synthesis and Purification of Caprylyl Methicone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprylyl methicone, also known as 3-octylheptamethyltrisiloxane, is a versatile silicone fluid widely utilized in the pharmaceutical and cosmetic industries for its unique sensory properties and formulation benefits. Its synthesis is primarily achieved through a platinum-catalyzed hydrosilylation reaction, a process that requires careful control of reaction conditions to ensure high yield and purity. Subsequent purification is critical to remove residual reactants, catalyst, and by-products, ensuring the final product meets the stringent quality standards for its intended applications. This technical guide provides a comprehensive overview of the synthesis and purification methods for caprylyl methicone, including detailed experimental protocols, quantitative data, and analytical characterization techniques.

Introduction

Caprylyl methicone is a branched trisiloxane that offers a unique combination of properties, including a light, non-greasy feel, excellent spreadability, and compatibility with a wide range of cosmetic and pharmaceutical ingredients.[1][2] These attributes make it a valuable component in formulations such as skin care products, sunscreens, and color cosmetics.[3] The synthesis of caprylyl methicone involves the hydrosilylation of 1-octene with 1,1,1,3,5,5,5-heptamethyltrisiloxane, a reaction that forms a stable silicon-carbon bond.[2][4] This guide will delve into the technical details of this synthesis and the subsequent purification steps necessary to obtain high-purity caprylyl methicone suitable for high-stakes applications.

Synthesis of Caprylyl Methicone via Hydrosilylation

The primary industrial method for synthesizing caprylyl methicone is the platinum-catalyzed hydrosilylation of 1-octene with 1,1,1,3,5,5,5-heptamethyltrisiloxane.[2][4] This addition reaction involves the attachment of the Si-H group from the trisiloxane across the double bond of the alkene.

Reaction Mechanism

The hydrosilylation reaction typically follows the Chalk-Harrod mechanism when using platinum-based catalysts.[4] The catalytic cycle involves the following key steps:

-

Oxidative Addition: The platinum catalyst reacts with the silicon hydride to form a platinum-silyl-hydride intermediate.

-

Olefin Coordination: The alkene (1-octene) coordinates to the platinum center.

-

Migratory Insertion: The alkene inserts into the platinum-hydride bond, forming a platinum-alkyl species.

-

Reductive Elimination: The final product, caprylyl methicone, is formed through the reductive elimination of the alkyl and silyl groups, regenerating the platinum catalyst.

dot

Caption: Generalized Chalk-Harrod mechanism for the hydrosilylation synthesis of caprylyl methicone.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a typical laboratory-scale synthesis of caprylyl methicone.

Materials:

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane (Si-H functional siloxane)

-

1-Octene

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)[5]

-

Toluene (anhydrous)

-

Nitrogen gas supply

-

Round-bottom flask with a reflux condenser, magnetic stirrer, and dropping funnel

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is purged with dry nitrogen.

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane and anhydrous toluene are charged into the flask.

-

The mixture is heated to the desired reaction temperature (typically between 80-110 °C).[6]

-

Karstedt's catalyst is added to the reaction mixture. The amount of catalyst is typically in the range of 5-50 ppm of platinum relative to the total weight of the reactants.[5]

-

1-Octene is added dropwise to the reaction mixture over a period of 1-2 hours to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-4 hours to ensure complete conversion.[6]

-

The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the Si-H stretching band around 2150 cm⁻¹.

Safety Precautions:

-

The reaction should be carried out in a well-ventilated fume hood.

-

Platinum catalysts can be hazardous and should be handled with appropriate personal protective equipment.[7]

-

The reaction can be exothermic, and proper temperature control is crucial.

Purification of Caprylyl Methicone

Purification is a critical step to remove unreacted starting materials, residual platinum catalyst, and any side products to achieve the high purity required for cosmetic and pharmaceutical applications.

Purification Workflow

A typical purification process involves several stages to address different types of impurities.

dot

Caption: A typical multi-step workflow for the purification of caprylyl methicone.

Detailed Purification Protocols

Protocol 3.2.1: Activated Carbon Treatment for Catalyst Removal

This step is designed to remove the residual platinum catalyst from the crude product.

Materials:

-

Crude caprylyl methicone

-

Activated carbon powder

-

Inert atmosphere (e.g., nitrogen)

-

Stirred reaction vessel

Procedure:

-

The crude caprylyl methicone is transferred to a stirred reaction vessel under a nitrogen atmosphere.

-

Activated carbon (typically 0.5-2.0% by weight of the crude product) is added to the vessel.

-

The mixture is heated to 60-80 °C and stirred for 2-4 hours to allow for the adsorption of the platinum catalyst onto the carbon.

-

After the treatment, the mixture is cooled to room temperature.

Protocol 3.2.2: Filtration

This step removes the activated carbon and any other solid particulates.

Materials:

-

Caprylyl methicone/activated carbon slurry

-

Filter press or a similar filtration apparatus

-

Filter aid (e.g., celite)

-

Appropriate filter medium (e.g., filter paper or membrane)

Procedure:

-

A filter bed is prepared by precoating the filter medium with a filter aid.

-

The caprylyl methicone/activated carbon slurry is passed through the filter bed.

-

The filter cake is washed with a small amount of a suitable solvent (e.g., hexane) to recover any entrained product.

-

The filtrates are combined.

Protocol 3.2.3: Fractional Vacuum Distillation

This final step removes volatile unreacted starting materials and any high-boiling impurities.

Materials:

-

Filtered caprylyl methicone

-

Vacuum distillation apparatus

Procedure:

-

The filtered caprylyl methicone is charged into the distillation flask.

-

The system is evacuated to a low pressure (typically below 10 mmHg).[8]

-

The temperature is gradually increased to distill off lower-boiling components (e.g., unreacted 1-octene and heptamethyltrisiloxane).

-

The fraction corresponding to pure caprylyl methicone is collected at its boiling point under the applied vacuum. The boiling point of caprylyl methicone is approximately 308.62 °C at atmospheric pressure.[8]

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis and purification of caprylyl methicone. Actual values may vary depending on the specific reaction and purification conditions.

| Parameter | Typical Value | Reference |

| Synthesis | ||

| Reactant Molar Ratio (1-octene:heptamethyltrisiloxane) | 1.1:1 to 1.3:1 | [6] |

| Catalyst Loading (ppm Pt) | 5 - 50 | [5] |

| Reaction Temperature (°C) | 80 - 110 | [6] |

| Reaction Time (hours) | 3 - 4 | [6] |

| Typical Yield (%) | > 95% | [9] |

| Purification | ||

| Activated Carbon Loading (wt%) | 0.5 - 2.0 | General Practice |

| Final Purity (GC) | > 97% | [8] |

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized caprylyl methicone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of caprylyl methicone and identifying any impurities. The retention time of the main peak can be compared to a reference standard, and the mass spectrum provides confirmation of the molecular weight and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to monitor the progress of the synthesis reaction.

Characteristic FTIR Peaks for Caprylyl Methicone:

| Wavenumber (cm⁻¹) | Assignment |

| 2950-2850 | C-H stretching (from octyl group and methyl groups) |

| 1260 | Si-CH₃ bending |

| 1000-1100 | Si-O-Si stretching |

| ~800 | Si-C stretching |

The disappearance of the Si-H stretching peak around 2150 cm⁻¹ from the starting material (heptamethyltrisiloxane) is a key indicator of a successful hydrosilylation reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of caprylyl methicone and for confirming its purity.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~0.0-0.1 ppm: Si-CH₃ protons

-

~0.4-0.6 ppm: Si-CH₂ protons of the octyl group

-

~0.8-0.9 ppm: -CH₃ protons of the octyl group

-

~1.2-1.4 ppm: -(CH₂)₅- protons of the octyl group

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

~0-2 ppm: Si-CH₃ carbons

-

~14 ppm: -CH₃ carbon of the octyl group

-

~15-35 ppm: -CH₂- carbons of the octyl group

Conclusion

The synthesis of caprylyl methicone via platinum-catalyzed hydrosilylation is an efficient and widely used industrial process. However, achieving the high purity required for pharmaceutical and cosmetic applications necessitates a multi-step purification process involving activated carbon treatment, filtration, and fractional vacuum distillation. Careful control of both the synthesis and purification steps, coupled with rigorous analytical characterization, is essential to ensure the quality and performance of the final product. This guide provides a detailed framework for researchers and professionals involved in the development and production of caprylyl methicone.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. deascal.com [deascal.com]

- 3. ulprospector.com [ulprospector.com]

- 4. mdpi.com [mdpi.com]

- 5. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]

- 6. CN102225947A - Preparation method of polyether modified siloxane - Google Patents [patents.google.com]

- 7. scientificspectator.com [scientificspectator.com]

- 8. flychem.com [flychem.com]

- 9. researchgate.net [researchgate.net]

Caprylyl Methicone: An In-Depth Technical Guide on its Mechanism of Action on the Skin Barrier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprylyl methicone, an alkyl-modified trisiloxane, is a versatile silicone fluid widely utilized in cosmetic and personal care formulations for its unique sensory properties and functional benefits. This technical guide provides a comprehensive overview of the core mechanism of action by which caprylyl methicone interacts with and modulates the skin barrier. While direct, publicly available quantitative data on caprylyl methicone's specific impact on skin barrier parameters is limited, this document consolidates the current understanding of its physicochemical properties and infers its mechanism of action based on established principles of skin barrier function and the behavior of similar silicone-based emollients. This guide also outlines detailed experimental protocols for the in-vivo and in-vitro evaluation of such effects and presents conceptual diagrams to illustrate the proposed mechanisms and evaluation workflows.

Introduction: The Skin Barrier and the Role of Emollients

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment. This "brick and mortar" structure, composed of corneocytes ("bricks") embedded in a lipid-rich intercellular matrix ("mortar"), is crucial for preventing transepidermal water loss (TEWL) and protecting against the ingress of harmful substances. The integrity of this barrier is paramount for maintaining healthy skin.

Emollients are cosmetic ingredients designed to soften and soothe the skin, primarily by improving its hydration and flexibility. Silicones, a prominent class of emollients, are known for their unique sensory characteristics, such as providing a smooth, non-greasy feel. Caprylyl methicone distinguishes itself within this class through its alkyl modification, which enhances its compatibility with a wide range of cosmetic ingredients.[1]

Physicochemical Properties of Caprylyl Methicone

Caprylyl methicone is a low viscosity, moderately volatile silicone fluid.[2] Its chemical structure, featuring a caprylyl (C8) alkyl group attached to a trisiloxane backbone, imparts a unique combination of properties. It is soluble in organic solvents and other silicones but insoluble in water. This lipophilic nature governs its interaction with the skin surface.

Table 1: Physicochemical Properties of Caprylyl Methicone

| Property | Value/Description | Reference |

| INCI Name | Caprylyl Methicone | |

| Chemical Type | Alkyl-modified trisiloxane | [3] |

| Appearance | Clear, colorless liquid | [1] |

| Viscosity | Low | [2] |

| Volatility | Moderate | [2] |

| Solubility | Soluble in oils, ethanol, and organic solvents; Insoluble in water | [4] |

| Key Features | Excellent spreadability, non-greasy feel, reduces tackiness | [2] |

Proposed Mechanism of Action on the Skin Barrier

The primary mechanism of action of caprylyl methicone on the skin barrier is the formation of a non-occlusive, breathable film on the stratum corneum.[4] This film acts as a physical barrier that helps to reduce the rate of transepidermal water loss, thereby helping the skin to retain moisture.

Formation of a Permeable Film

Upon application, the low viscosity and high spreadability of caprylyl methicone allow it to distribute evenly across the skin's surface, forming a thin, uniform film.[1] Unlike petrolatum, which is highly occlusive, the silicone-based film formed by caprylyl methicone is permeable to gases, allowing for normal skin respiration.[4] This "breathability" is a key advantage, as it prevents the maceration and follicular occlusion that can be associated with more occlusive ingredients.

Reduction of Transepidermal Water Loss (TEWL)

By forming a surface film, caprylyl methicone increases the diffusion path length for water molecules moving from the deeper layers of the epidermis to the environment. This leads to a reduction in the overall TEWL, a key indicator of skin barrier function. The hydrophobic nature of the silicone film repels external water while helping to lock in the skin's natural moisture.[3]

Interaction with Stratum Corneum Lipids

Current scientific understanding suggests that high-molecular-weight silicones, like dimethicone, do not penetrate deeply into the stratum corneum or interact significantly with the highly organized intercellular lipid lamellae.[5] Due to its molecular size and chemical nature, caprylyl methicone is also expected to reside primarily on the surface of the skin. Its mechanism is therefore considered to be one of surface film formation rather than a direct biochemical interaction with the lipid matrix.

Quantitative Data on Skin Barrier Function (Illustrative)

Table 2: Illustrative In-Vivo Transepidermal Water Loss (TEWL) Data

| Treatment | Baseline TEWL (g/m²h) | TEWL after 2 hours (g/m²h) | % Change from Baseline |

| Untreated Control | 12.5 ± 2.1 | 12.3 ± 2.0 | -1.6% |

| Placebo Cream | 12.8 ± 2.3 | 12.5 ± 2.2 | -2.3% |

| Cream with 5% Caprylyl Methicone | 12.6 ± 2.2 | 9.8 ± 1.9* | -22.2% |

*Statistically significant reduction compared to baseline and placebo (p < 0.05).

Table 3: Illustrative In-Vivo Skin Hydration Data (Corneometry)

| Treatment | Baseline Corneometer Units (AU) | Corneometer Units after 2 hours (AU) | % Change from Baseline |

| Untreated Control | 45.2 ± 5.8 | 46.1 ± 6.0 | +2.0% |

| Placebo Cream | 44.9 ± 6.1 | 55.3 ± 6.5* | +23.2% |

| Cream with 5% Caprylyl Methicone | 45.5 ± 5.9 | 65.1 ± 7.2** | +43.1% |

*Statistically significant increase compared to baseline (p < 0.05). **Statistically significant increase compared to baseline and placebo (p < 0.05).

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of a cosmetic ingredient like caprylyl methicone on skin barrier function.

In-Vivo Transepidermal Water Loss (TEWL) Measurement

-

Objective: To measure the rate of water evaporation from the skin surface as an indicator of barrier integrity.

-

Apparatus: Open-chamber TEWL meter (e.g., Tewameter®).

-

Subjects: A panel of healthy human volunteers with normal to dry skin.

-

Procedure:

-

Subjects acclimatize in a temperature and humidity-controlled room (e.g., 21°C, 50% RH) for at least 30 minutes.

-

Baseline TEWL measurements are taken on designated test sites on the volar forearm.

-

A standardized amount (e.g., 2 mg/cm²) of the test formulation (e.g., a cream containing caprylyl methicone) and a placebo are applied to the respective test sites. One site remains untreated as a control.

-

TEWL measurements are repeated at specified time points (e.g., 1, 2, 4, and 6 hours) after product application.

-

The probe of the TEWL meter is held gently against the skin, and the water vapor flux is recorded.

-

-

Data Analysis: The percentage change in TEWL from baseline is calculated for each test site and compared between treatments using appropriate statistical methods (e.g., ANOVA).

In-Vivo Skin Hydration Measurement (Corneometry)

-

Objective: To measure the electrical capacitance of the skin, which correlates with the hydration level of the stratum corneum.

-

Apparatus: Corneometer® (e.g., CM 825).

-

Subjects: A panel of healthy human volunteers with normal to dry skin.

-

Procedure:

-

Subjects acclimatize in a controlled environment as described for TEWL measurements.

-

Baseline skin hydration is measured on designated test sites on the volar forearm.

-

Test and placebo formulations are applied as described above.

-

Corneometer® measurements are taken at specified time intervals post-application.

-

The probe is pressed firmly and evenly onto the skin surface, and the capacitance value is recorded.

-

-

Data Analysis: The percentage change in Corneometer® units from baseline is calculated and statistically analyzed to compare the hydrating effects of the different treatments.

In-Vitro Skin Model Permeability Assay

-

Objective: To assess the effect of caprylyl methicone on the barrier function of a reconstructed human epidermis model.

-

Model: Commercially available reconstructed human epidermis (RhE) models (e.g., EpiDerm™, SkinEthic™).

-

Apparatus: Franz diffusion cells.

-

Procedure:

-

RhE tissues are placed in Franz diffusion cells with the stratum corneum facing the donor compartment and the basal side in contact with the receptor medium.

-

The test formulation containing caprylyl methicone or a placebo is applied to the surface of the RhE tissue.

-

A marker substance (e.g., tritiated water or a fluorescent dye) is added to the donor compartment.

-

Samples are collected from the receptor medium at various time points and analyzed for the concentration of the marker substance.

-

-

Data Analysis: The cumulative amount of the marker that has permeated through the tissue over time is calculated to determine the permeability coefficient. A lower permeability coefficient in the presence of the test formulation would indicate an improvement in barrier function.

Visualizations

Proposed Mechanism of Action

Caption: Proposed mechanism of caprylyl methicone on the skin barrier.

Experimental Workflow for Skin Barrier Evaluation

Caption: Workflow for evaluating the skin barrier effects of caprylyl methicone.

Conclusion

Caprylyl methicone exerts its primary effect on the skin barrier through the formation of a breathable, non-occlusive film that reduces transepidermal water loss. This mechanism, driven by its physicochemical properties, leads to an improvement in skin hydration and contributes to the soft, smooth skin feel for which it is valued in cosmetic formulations. While further studies providing direct quantitative data would be beneficial, the established safety and efficacy of silicone-based emollients, coupled with the outlined experimental methodologies, provide a robust framework for understanding and substantiating the skin barrier benefits of caprylyl methicone. This guide serves as a foundational resource for researchers and formulation scientists in the development of advanced skincare products.

References

Caprylyl Methicone: A Comprehensive Toxicological and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyl methicone, a silicone-based polymer, is a widely utilized ingredient in the cosmetics and personal care industry. Its desirable properties, such as providing a light, silky feel and enhancing spreadability, have led to its incorporation into a vast array of products. This technical guide provides an in-depth analysis of the toxicological and safety profile of caprylyl methicone, drawing from peer-reviewed studies and regulatory assessments. The information is presented to aid researchers, scientists, and drug development professionals in understanding its safety profile for formulation and development purposes.

Chemical and Physical Properties

Caprylyl methicone is a clear, colorless, and low-viscosity fluid.[1][2] It is an alkyl-modified trisiloxane, and its structure imparts unique solubility characteristics, allowing for compatibility with a range of cosmetic ingredients.[3]

Toxicological Assessment

The safety of caprylyl methicone has been evaluated through a series of toxicological studies, primarily focusing on acute toxicity, skin and eye irritation, sensitization, and genotoxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the available data and concluded that caprylyl methicone is safe as used in cosmetic products.[1][4]

Acute Toxicity

Studies on the acute toxicity of caprylyl methicone indicate a very low order of toxicity by oral and dermal routes.

Table 1: Acute Toxicity of Caprylyl Methicone

| Test | Species | Route | Dose | Result | Reference |

| Acute Oral Toxicity | Rat (Wistar) | Gavage | 2000 mg/kg bw | LD50 > 2000 mg/kg bw. No signs of systemic toxicity were observed. | [5][6] |

| Acute Dermal Toxicity | Rat (Wistar) | Dermal | 2000 mg/kg bw | LD50 > 2000 mg/kg bw. No mortality or signs of systemic toxicity were observed. | [4][5] |

Three female Wistar rats were administered a single dose of 2000 mg/kg body weight of caprylyl methicone via gavage.[6] The animals were observed for signs of systemic toxicity over a 14-day period.[6] Body weight was monitored, and a gross necropsy was performed at the end of the study.[6]

Undiluted caprylyl methicone was applied to the shaved backs of 5 male and 5 female Wistar rats at a dose of 2000 mg/kg body weight.[5] The application site, covering approximately 10% of the back, was covered with an occlusive dressing for 24 hours.[5] Following the exposure period, the test sites were rinsed with water, and the animals were observed daily for 14 days before necropsy.[5]

Skin Irritation and Sensitization

Caprylyl methicone is considered to be non-irritating and non-sensitizing to the skin.

Table 2: Skin Irritation and Sensitization of Caprylyl Methicone

| Test | Species | Concentration | Result | Reference |

| Skin Irritation (OECD TG 404) | Rabbit (New Zealand White) | Neat | Non-irritating. No signs of irritation were observed. | [5][7][8] |

| Skin Sensitization (Buehler Test, OECD TG 406) | Guinea Pig | 100% (Induction), 0.75% (Challenge) | Not a sensitizer. | [5] |

| Skin Sensitization (Guinea Pig Maximization Test) | Guinea Pig | 5% | Not a sensitizer. No dermal reactions were seen in the test or control groups. | [5] |

A 0.5 ml volume of neat caprylyl methicone was applied to a 25 cm² patch of closely shaven skin on three female New Zealand white rabbits.[5][8] The application was made under semi-occlusion for 4 hours.[5][8] After patch removal, the exposure sites were washed with water and scored for erythema and edema using the Draize scale for up to 72 hours.[5][7][8]

During the induction phase, 20 male guinea pigs were patched with 100% caprylyl methicone in acetone once a week for three weeks, using 6-hour occlusive patches.[5] Following a two-week rest period, a single challenge application of 0.75% caprylyl methicone in acetone was applied for 6 hours with an occlusive dressing.[5]

Ocular Irritation

Studies have shown that caprylyl methicone is minimally irritating to the eyes.

Table 3: Ocular Irritation of Caprylyl Methicone

| Test | Species | Concentration | Result | Reference |

| Ocular Irritation (OECD TG 405) | Rabbit (New Zealand White) | 0.1 ml | Non-irritating. | [5] |

Three female New Zealand white rabbits were treated with 0.1 ml of caprylyl methicone in one eye for 24 hours, with the other eye serving as a control.[5] The treated eyes were thoroughly washed with saline after 24 hours and were examined at 1, 24, 48, and 72 hours post-application.[5]

Genotoxicity

Caprylyl methicone has been found to be non-genotoxic in bacterial reverse mutation assays.

Table 4: Genotoxicity of Caprylyl Methicone

| Test | System | Concentration | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test, OECD TG 471) | Salmonella typhimurium strains TA97a, TA98, TA100, TA102, and TA1535 | Up to 5 mg/plate (with and without metabolic activation) | Non-mutagenic | [5] |

Salmonella typhimurium strains TA97a, TA98, TA100, TA102, and TA1535 were tested with up to 5 mg/plate of caprylyl methicone in ethanol, both with and without metabolic activation (S9 mix).[5]

Reproductive and Developmental Toxicity

No adverse effects on fertility, maternal toxicity, or fetal development were observed in a reproductive and developmental toxicity study.

Table 5: Reproductive and Developmental Toxicity of Caprylyl Methicone

| Test | Species | Route | Dose | Result | Reference |

| Reproductive/Developmental Toxicity | Rat (Crl:WI (Han)) | Gavage | Up to 1000 mg/kg bw/day | NOAEL > 1000 mg/kg bw/day for maternal toxicity and developmental effects. | [4][5][7] |

Groups of 10 male and 10 female Crl:WI (Han) rats were dosed with 0, 100, 300, or 1000 mg/kg bw/day of caprylyl methicone in corn oil by gavage for 28 days.[4] The animals were co-housed for mating after a minimum of 14 days of exposure.[4][5] Fertility, conception parameters, maternal health, and fetal development were evaluated.[4][5][7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Due to its molecular size and low water solubility, significant dermal absorption of caprylyl methicone is not expected.[5][9] An estimated blood:air partition coefficient suggests that systemic circulation of caprylyl methicone following inhalation is unlikely.[5] The soluble fraction of caprylyl methicone in the blood is predicted to be significantly less than 1%, indicating a minimal likelihood of excretion as water-soluble metabolites in urine.[5][9]

References

- 1. specialchem.com [specialchem.com]

- 2. lesielle.com [lesielle.com]

- 3. Caprylyl Methicone | Cosmetic Ingredients Guide [ci.guide]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

- 8. cir-safety.org [cir-safety.org]

- 9. cir-safety.org [cir-safety.org]

In-Depth Technical Guide: Solubility Parameters of Caprylyl Methicone in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility parameters of caprylyl methicone, a versatile silicone fluid extensively used in the cosmetic and pharmaceutical industries. Due to the lack of experimentally determined Hansen Solubility Parameters (HSPs) in published literature, this guide presents estimated values calculated using the Hoftyzer-Van Krevelen group contribution method. These parameters are crucial for formulators to predict the compatibility of caprylyl methicone with a wide range of solvents and other excipients, thereby facilitating the development of stable and effective drug delivery systems and cosmetic formulations. This document also includes qualitative and semi-quantitative solubility data, a detailed experimental protocol for solubility determination, and a comparative analysis of caprylyl methicone's solubility in various common solvents.

Introduction to Caprylyl Methicone and Solubility Parameters

Caprylyl methicone, with the chemical structure of 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane, is a low-viscosity, non-volatile silicone fluid.[1] Its unique properties, such as excellent spreadability, a light and silky feel, and its ability to act as a co-solubilizer between silicone and organic oils, make it a valuable ingredient in a myriad of personal care and pharmaceutical products.[2][3] Understanding its solubility characteristics is paramount for formulation scientists to ensure product stability, efficacy, and aesthetic appeal.

Hansen Solubility Parameters (HSPs) provide a powerful framework for predicting the solubility of a material in a given solvent.[4] The total cohesive energy of a substance is divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). The principle of "like dissolves like" is quantified by comparing the HSPs of the solute and the solvent; the smaller the difference, the higher the likelihood of dissolution.

Hansen Solubility Parameters of Caprylyl Methicone (Estimated)

The chemical structure of caprylyl methicone (1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane) was broken down into its constituent functional groups. The group contributions for dispersion forces (Fdi), polar forces (Fpi), hydrogen bonding energy (Ehi), and molar volume (Vi) were sourced from established literature.

Table 1: Hoftyzer-Van Krevelen Group Contributions for Caprylyl Methicone

| Group | Number of Groups (n) | Fdi (J¹/² cm³/mol) | Fpi (J¹/² cm³/mol) | Ehi (J/mol) | Vi (cm³/mol) |

| -CH₃ | 9 | 420 | 0 | 0 | 33.5 |

| >Si< | 3 | 280 | 0 | 0 | 10.0 |

| -O- (siloxane) | 2 | 40 | 140 | 4000 | 3.8 |

| -CH₂- | 7 | 270 | 0 | 0 | 16.1 |

Calculations:

The following equations were used to calculate the Hansen Solubility Parameters:

-

δd (Dispersion) = Σ(n * Fdi) / Σ(n * Vi)

-

δp (Polar) = [Σ(n * Fpi)²]¹/² / Σ(n * Vi)

-

δh (Hydrogen Bonding) = [Σ(n * Ehi) / Σ(n * Vi)]¹/²

Estimated Hansen Solubility Parameters for Caprylyl Methicone:

-

Molar Volume (V): 450.3 cm³/mol

-

δd (Dispersion): 15.8 MPa¹/²

-

δp (Polar): 0.7 MPa¹/²

-

δh (Hydrogen Bonding): 4.2 MPa¹/²

These estimated values suggest that caprylyl methicone is a predominantly non-polar material with a significant contribution from dispersion forces and a smaller but notable capacity for hydrogen bonding.

Solubility Profile of Caprylyl Methicone

Qualitative and semi-quantitative solubility data for caprylyl methicone has been compiled from various technical datasheets. This information provides practical guidance for formulators.

Table 2: Solubility of Caprylyl Methicone in Various Solvents [5]

| Solvent Type | Solvent | Solubility |

| Highly Polar | Water | Insoluble (I) |

| Glycerin | Insoluble (I) | |

| Alcohols & Glycols | Ethanol | Soluble (S) |

| Sunscreens | Ethylhexyl Methoxycinnamate | Soluble (S) |

| Hydrocarbons | Mineral oil | Soluble (S) |

| C13-14 Isoparaffin | Soluble (S) | |

| Isohexadecane | Soluble (S) | |

| Vegetable Oils | Castor oil | Insoluble (I) |

| Jojoba oil | Soluble (S) | |

| Sunflower oil | Soluble (S) | |

| Olive Oil | Soluble (S) | |

| Coconut Oil | Soluble (S) | |

| Sesame Oil | Soluble (S) | |

| Corn Oil | Soluble (S) | |

| Esters | C12-15 Alkyl Benzoate | Soluble (S) |

| Caprylic/Capric Triglyceride | Soluble (S) | |

| Decyl Oleate | Soluble (S) | |

| Isononyl Isononanoate | Soluble (S) | |

| Octyl Palmitate | Soluble (S) | |

| Waxes | Candelilla wax | Insoluble (I) |

| Silicones | Dimethicone (e.g., BRB DM 350) | Soluble (S) |

S = Soluble at all ratios; I = Insoluble at all ratios; PS = Partially Soluble at certain ratios.

Comparative Solubility Analysis

To further aid in solvent selection, the following table compares the estimated HSPs of caprylyl methicone with the known HSPs of several common cosmetic and pharmaceutical solvents. The "Hansen Distance" (Ra) is a measure of the similarity between the HSPs of two substances; a smaller Ra value indicates a higher likelihood of solubility.

Hansen Distance (Ra) Calculation: Ra = [4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]¹/²

Table 3: Hansen Solubility Parameters and Distance for Caprylyl Methicone and Various Solvents

| Solvent | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) | Hansen Distance (Ra) from Caprylyl Methicone |

| Caprylyl Methicone (Estimated) | 15.8 | 0.7 | 4.2 | - |

| Isododecane | 15.3 | 0.0 | 0.0 | 4.4 |

| Cyclopentasiloxane | 15.3 | 0.0 | 0.0 | 4.4 |

| Dimethicone (20 cSt) | 15.0 | 0.4 | 0.4 | 4.3 |

| Ethylhexyl Palmitate | 16.0 | 2.0 | 2.0 | 2.9 |

| Isopropyl Myristate | 16.4 | 3.1 | 4.1 | 2.5 |

| Ethanol | 15.8 | 8.8 | 19.4 | 17.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 | 13.4 |

| Propylene Glycol | 16.8 | 9.4 | 23.3 | 21.4 |

| Water | 15.5 | 16.0 | 42.3 | 41.2 |

The calculated Hansen distances align with the qualitative data, showing that caprylyl methicone is most compatible with non-polar to slightly polar solvents like other silicones and esters, and least compatible with highly polar solvents like water and glycols.

Experimental Protocols for Solubility Determination

For precise quantitative solubility determination, the following protocol, adapted from the OECD Test Guideline 105 (Flask Method), is recommended.[6][7][8]

Objective: To determine the saturation solubility of caprylyl methicone in a given solvent at a specified temperature.

Materials and Equipment:

-

Caprylyl methicone (analytical grade)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars or a mechanical shaker

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of caprylyl methicone to a known volume of the solvent at the test temperature. Observe for complete dissolution after vigorous mixing. This helps in determining the appropriate amount of substance to use in the main test to ensure an excess of the solute.

-

Sample Preparation: a. Add an excess amount of caprylyl methicone (as determined from the preliminary test) to a glass flask containing a known volume of the solvent. b. Tightly stopper the flask to prevent solvent evaporation. c. Prepare at least three replicate samples.

-

Equilibration: a. Place the flasks in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C). b. Agitate the samples using a magnetic stirrer or shaker for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: a. Once equilibrium is reached, cease agitation and allow the excess undissolved caprylyl methicone to settle. b. To ensure complete separation of the saturated solution from the excess solute, centrifuge the samples at a suitable speed and duration.

-

Sampling and Analysis: a. Carefully withdraw an aliquot of the clear, supernatant (saturated solution) using a syringe. b. Filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining micro-particles. c. Accurately dilute the filtered sample with the solvent to a concentration within the calibration range of the analytical instrument. d. Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID) to determine the concentration of caprylyl methicone.

-

Quantification: a. Prepare a series of calibration standards of caprylyl methicone in the solvent of interest. b. Generate a calibration curve by plotting the instrument response against the known concentrations of the standards. c. Calculate the concentration of caprylyl methicone in the test samples by interpolating their instrument response from the calibration curve.

-

Reporting: Report the solubility as the average concentration from the replicate samples, typically in g/100 mL or % w/w, at the specified temperature.

Visualizing Solubility Relationships

The following diagrams illustrate the key concepts and workflows described in this guide.

Conclusion

This technical guide provides valuable insights into the solubility parameters of caprylyl methicone for researchers, scientists, and drug development professionals. The estimated Hansen Solubility Parameters (δd = 15.8, δp = 0.7, δh = 4.2 MPa¹/²) serve as a useful tool for predicting its compatibility with a wide array of solvents, thereby streamlining the formulation development process. The compiled solubility data and the detailed experimental protocol offer practical guidance for laboratory work. By understanding and applying the principles outlined in this guide, formulators can make more informed decisions in the selection of excipients, leading to the creation of robust, stable, and high-performing cosmetic and pharmaceutical products.

References

- 1. hansen-solubility.com [hansen-solubility.com]

- 2. kinampark.com [kinampark.com]

- 3. mdpi.com [mdpi.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Phytosafe [phytosafe.com]

- 8. oecd.org [oecd.org]

spectroscopic analysis of caprylyl methicone (NMR, IR, Mass Spec)

Spectroscopic Analysis of Caprylyl Methicone: A Technical Guide

Introduction

Caprylyl methicone, chemically known as 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane, is an alkyl-modified silicone fluid widely utilized in the cosmetic and personal care industries.[1][2][3][4] Its popularity stems from its excellent spreadability, light, non-greasy feel, and its compatibility with a wide range of organic ingredients.[1][5][6] For researchers, scientists, and drug development professionals, a thorough understanding of its molecular structure is paramount for formulation development, quality control, and safety assessment. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize caprylyl methicone.

Chemical Structure:

Caprylyl methicone consists of a trisiloxane backbone [(Si-O)₂] with seven methyl groups and one octyl group attached to the silicon atoms. Its IUPAC name is trimethyl-(methyl-octyl-trimethylsilyloxysilyl)oxysilane.[7] The specific structure dictates the spectroscopic signals that will be observed.

Molecular Formula: C₁₅H₃₈O₂Si₃[1][4][7] Molecular Weight: 334.72 g/mol [7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For caprylyl methicone, ¹H (proton) and ¹³C NMR are the most informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of caprylyl methicone is expected to be relatively simple, showing signals corresponding to the protons of the methyl (CH₃) and octyl (C₈H₁₇) groups attached to the silicon atoms.

-

Si-CH₃ Protons: Protons on methyl groups attached to silicon atoms typically appear in the upfield region of the spectrum, usually between 0.0 and 0.2 ppm.[8][9][10] Due to the different chemical environments (terminal vs. central silicon), slight variations in chemical shifts may be observed, but significant overlap is likely.

-

Si-CH₂- Protons (Octyl Group): The methylene group directly attached to the silicon will be shifted slightly downfield compared to the other methylene groups of the octyl chain.

-

-(CH₂)₆- Protons (Octyl Group): These protons will create a complex, overlapping multiplet in the typical aliphatic region, around 1.2-1.4 ppm.

-

-CH₃ Protons (Terminal, Octyl Group): The terminal methyl group of the octyl chain will appear as a triplet around 0.8-0.9 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

-

Si-CH₃ Carbons: Carbons of the methyl groups attached to silicon atoms are expected to resonate at a very upfield position, typically between 0 and 2 ppm.[8][11]

-

Octyl Group Carbons: The carbons of the octyl chain will appear in the aliphatic region (approx. 14-35 ppm), with the terminal methyl carbon appearing at the most upfield position within this range.

Data Summary: NMR Spectroscopy

| Analysis | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H NMR | Terminal Si-(CH₃)₃ | ~ 0.1 | Singlet |

| Central Si-CH₃ | ~ 0.1 | Singlet | |

| Si-CH₂-R | ~ 0.5 | Triplet | |

| -(CH₂)₆- | ~ 1.2 - 1.4 | Multiplet | |

| R-CH₃ | ~ 0.9 | Triplet | |

| ¹³C NMR | Si-CH₃ | ~ 1.0 | Quartet |

| Si-CH₂-R | ~ 16.0 | Triplet | |

| -(CH₂)₆- | ~ 23 - 32 | Triplets | |

| R-CH₃ | ~ 14.0 | Quartet |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of caprylyl methicone in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required and it is not already present in the solvent.

-

Instrument Setup: Place the sample in a standard 5 mm NMR tube. Insert the tube into the NMR spectrometer.

-

Data Acquisition: Tune and shim the spectrometer to optimize the magnetic field homogeneity. Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals, which simplifies the spectrum.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale relative to the solvent or TMS signal (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. It is an excellent tool for identifying the functional groups present in a sample. For caprylyl methicone, the key functional groups are Si-O-Si, Si-CH₃, and C-H.

Interpretation of IR Spectrum

The IR spectrum of caprylyl methicone will be dominated by strong absorptions characteristic of siloxane polymers.

-

Si-O-Si Stretch: A very strong and broad absorption band is expected between 1000 and 1100 cm⁻¹, which is characteristic of the siloxane backbone stretch. This is often the most prominent feature in the spectrum of a silicone compound.

-

Si-CH₃ Bending (Umbrella): A sharp, strong band should appear around 1260 cm⁻¹.[12][13] This peak is highly characteristic of the Si-(CH₃)ₓ group.

-

C-H Stretch (Aliphatic): Absorptions corresponding to the C-H stretching vibrations of the methyl and octyl groups will be visible in the 2850-3000 cm⁻¹ region.[14][15]

-

Si-CH₃ Rocking: A weaker absorption may be observed around 800-840 cm⁻¹, corresponding to the rocking vibration of the Si-CH₃ groups.

Data Summary: IR Spectroscopy

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2850 - 2970 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| 1260 - 1265 | CH₃ Bend (Umbrella) | Si-CH₃ | Strong, Sharp |

| 1000 - 1100 | Si-O-Si Stretch | Siloxane | Very Strong, Broad |

| 800 - 840 | CH₃ Rock | Si-CH₃ | Medium |

Experimental Protocol: IR Spectroscopy (FTIR-ATR)

-

Sample Preparation: As caprylyl methicone is a liquid, the Attenuated Total Reflectance (ATR) technique is ideal and requires minimal sample preparation. Place a single drop of the neat liquid onto the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is clean. Collect a background spectrum of the empty crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile siloxanes.[16][17][18]

Interpretation of Mass Spectrum

Under Electron Ionization (EI), caprylyl methicone will fragment in a predictable manner. The molecular ion peak (M⁺) at m/z = 334 may be weak or absent due to the molecule's instability.

-

Common Fragments: A characteristic peak is often observed at M-15 (m/z = 319), corresponding to the loss of a methyl group (•CH₃).

-

Siloxane Backbone Cleavage: Fragmentation of the siloxane backbone is common. Ions corresponding to rearrangement and cleavage, such as the trimethylsilyl cation [(CH₃)₃Si]⁺ at m/z = 73, are expected to be prominent.

-

Octyl Chain Fragmentation: Cleavage along the octyl chain will produce a series of fragment ions separated by 14 Da (CH₂).

-

Characteristic Siloxane Ions: Cyclic rearrangement products are also common in the mass spectra of linear siloxanes.

Data Summary: Mass Spectrometry

| m/z Value | Possible Fragment Identity | Notes |

| 319 | [M - CH₃]⁺ | Loss of a methyl group |

| 261 | [M - C₅H₁₁]⁺ | Cleavage of the octyl chain |

| 207 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ | Fragment of the siloxane backbone |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation, often a base peak |

Note: These are predicted fragments. Actual spectra may vary based on ionization method and energy.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of caprylyl methicone in a volatile organic solvent (e.g., hexane or dichloromethane). A typical concentration is ~100 µg/mL.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. Use a non-polar capillary column (e.g., DB-5MS) suitable for separating siloxanes.[18] Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to ensure elution of the compound.

-

MS Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization at 70 eV). The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: Analyze the resulting chromatogram to identify the retention time of caprylyl methicone. Examine the mass spectrum corresponding to that peak to determine the fragmentation pattern and confirm the compound's identity.

Integrated Spectroscopic Workflow

The combination of these techniques provides a comprehensive characterization of caprylyl methicone. The logical flow of analysis confirms the molecular structure and purity.

References

- 1. specialchem.com [specialchem.com]

- 2. Caprylyl Methicone | Cosmetic Ingredients Guide [ci.guide]

- 3. Caprylyl Methicone (Explained + Products) [incidecoder.com]

- 4. CAS 17955-88-3: Caprylyl methicone | CymitQuimica [cymitquimica.com]

- 5. SiBrid® CAPRYLYL METHICONE | [gelest.com]

- 6. BRB Caprylyl Methicone - provides superior emollience, detackification and smoothness for cosmetic formulations - News | BRB [brb-international.com]

- 7. Caprylyl trisiloxane | C15H38O2Si3 | CID 87373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bmse000765 Octamethylcyclotetrasiloxane at BMRB [bmrb.io]

- 9. Octamethylcyclotetrasiloxane(556-67-2) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Dimethicone quantitation using FTIR 1 | PPT [slideshare.net]

- 13. agilent.com [agilent.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. ace-laboratories.com [ace-laboratories.com]

- 18. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

Thermal Stability and Degradation Profile of Caprylyl Methicone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprylyl methicone, a versatile organosilicon compound, finds extensive application in the pharmaceutical and cosmetic industries as an emollient, solvent, and dispersing agent. Its thermal stability is a critical parameter influencing manufacturing processes, formulation stability, and storage conditions. This technical guide provides an in-depth analysis of the thermal stability and degradation profile of caprylyl methicone, drawing upon available data for the compound and closely related alkyl-modified siloxanes. The document details thermal decomposition pathways, potential degradation products, and standardized experimental protocols for thermal analysis.

Introduction

Caprylyl methicone, chemically known as 3-(octyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane, is a low-viscosity silicone fluid. Its structure, featuring a flexible siloxane backbone and a C8 alkyl chain, imparts unique properties such as excellent spreadability, a light, non-greasy feel, and compatibility with a wide range of organic ingredients.[1] Understanding its behavior at elevated temperatures is paramount for ensuring product quality, safety, and efficacy. Thermal degradation can lead to changes in physicochemical properties, the generation of volatile byproducts, and potential loss of function.

Thermal Stability Assessment

Key Observations:

-

General Stability: Caprylyl methicone is generally considered to have good thermal stability for typical cosmetic and pharmaceutical applications.[1]

-

Acid-Catalyzed Degradation: In the presence of acidic catalysts, degradation can be initiated at temperatures as low as 180°C, leading to the liberation of organic acid vapors.

-

Oxidative Degradation: The presence of oxygen can lower the decomposition temperature of siloxanes to approximately 290°C.[2]

-

Inert Atmosphere Degradation: In an inert atmosphere, the thermal decomposition of polysiloxanes typically occurs at higher temperatures, in the range of 400–650°C.[2]

Thermogravimetric Analysis (TGA) Data (Analogous Compounds)

Due to the lack of specific TGA data for caprylyl methicone, the following table summarizes representative data for alkyl-modified siloxane compounds. This data should be considered as an approximation of the thermal behavior of caprylyl methicone.

| Temperature (°C) | Weight Loss (%) | Atmosphere | Compound Type |

| < 200 | < 5% | Air | Alkylsiloxane Monolayer |

| 220 | Onset of Decomposition | Air | Alkylsiloxane Monolayer |

| 400 | Significant Decomposition | Air | Alkylsiloxane Monolayer |

| 400-650 | Major Decomposition | Inert | Polydimethylsiloxane |

Table 1: Representative Thermogravimetric Data for Alkyl-Modified Siloxanes.

Degradation Profile

The thermal degradation of caprylyl methicone involves two primary pathways: cleavage of the siloxane backbone and decomposition of the octyl side chain.

Proposed Degradation Pathways

The degradation process is initiated by the weakest bonds in the molecule under the given conditions. At lower temperatures, particularly in the presence of oxygen, the C-C and C-H bonds of the octyl group are more susceptible to cleavage. At higher temperatures, the Si-O bonds of the trisiloxane backbone can rupture.

Potential Degradation Products

Based on the proposed degradation pathways and literature on similar compounds, the following table summarizes the potential byproducts of caprylyl methicone's thermal decomposition.

| Degradation Product | Chemical Family | Formation Pathway |

| Octane, 1-Octene, shorter-chain alkanes/alkenes | Hydrocarbons | Cleavage and fragmentation of the octyl side chain. |

| Carbon Monoxide (CO), Carbon Dioxide (CO2) | Oxides of Carbon | Oxidation of the octyl group and its fragments. |

| Hexamethylcyclotrisiloxane (D3), Octamethylcyclotetrasiloxane (D4), etc. | Cyclic Siloxanes | "Backbiting" intramolecular cyclization of the siloxane backbone.[2] |

| Silicon Dioxide (SiO2) and other silicon oxides | Oxides of Silicone | High-temperature oxidation of the siloxane backbone. |

Table 2: Potential Thermal Degradation Products of Caprylyl Methicone.

Experimental Protocols

To accurately determine the thermal stability and degradation profile of caprylyl methicone, standardized analytical techniques are essential. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which caprylyl methicone begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of caprylyl methicone (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) in separate runs to assess the effect of oxygen.

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from the initial significant deviation from the baseline. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of caprylyl methicone.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of caprylyl methicone (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a high temperature (e.g., 600°C) in an inert atmosphere (e.g., helium). This temperature is held for a short period (e.g., 30 seconds) to ensure complete pyrolysis.

-

-

GC/MS Conditions:

-

Injector: The pyrolysis products are swept directly into the GC injector.

-

GC Column: A suitable capillary column (e.g., a non-polar or mid-polar column) is used to separate the degradation products.

-

Oven Program: A temperature program is used to elute the separated compounds from the column.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, scanning a suitable mass range to detect the fragments of the eluted compounds.

-

-

Data Analysis: The individual peaks in the chromatogram are identified by comparing their mass spectra with a reference library (e.g., NIST).

Conclusion

Caprylyl methicone exhibits good thermal stability under normal conditions of use and storage in pharmaceutical and cosmetic formulations. However, at elevated temperatures, particularly in the presence of oxygen or catalytic agents, it can undergo degradation. The primary degradation pathways involve the decomposition of the octyl side chain at lower temperatures and the scission of the siloxane backbone at higher temperatures. The resulting degradation products can include volatile hydrocarbons, oxides of carbon, cyclic siloxanes, and silicon oxides. For critical applications, it is recommended that the thermal stability of caprylyl methicone within a specific formulation be evaluated using the standardized methods outlined in this guide. This will ensure product integrity, safety, and performance throughout its lifecycle.

References

The Rheological Influence of Caprylyl Methicone in Advanced Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Caprylyl methicone, an alkyl-modified trisiloxane, is a versatile silicone fluid increasingly utilized in cosmetic and pharmaceutical formulations. Its primary functions include enhancing spreadability, reducing tackiness, and imparting a characteristic light, silky sensory profile.[1][2] This technical guide provides an in-depth analysis of the rheological properties of caprylyl methicone in formulations, offering insights for product development and optimization.

Core Rheological Impact of Caprylyl Methicone

Caprylyl methicone is an ultra-low viscosity fluid, a property that dictates its primary role in modifying the rheology and texture of formulations.[3][4] While it is not a primary rheology modifier in the sense of a thickener, its incorporation significantly influences the flow behavior and sensory perception of emulsions, gels, and anhydrous systems. The primary effects of caprylyl methicone on formulation rheology are:

-

Viscosity Reduction: The most direct rheological impact of adding caprylyl methicone is a decrease in the overall viscosity of a formulation. This is particularly evident at low shear rates.

-

Enhanced Spreadability: By lowering the surface tension of the formulation, caprylyl methicone facilitates easier and more uniform application over the skin.[1][3]

-

Shear-Thinning Behavior: Formulations containing caprylyl methicone often exhibit pronounced shear-thinning or pseudoplastic behavior.[5][6][7] This means the viscosity decreases as shear stress (e.g., rubbing onto the skin) increases, allowing for a smooth application followed by a substantive, non-greasy feel at rest.

-

Modification of Viscoelastic Properties: The addition of this low-viscosity silicone can alter the balance between the elastic (storage modulus, G') and viscous (loss modulus, G'') components of a formulation, often leading to a more fluid, less rigid structure.

Quantitative Rheological Data

While extensive research confirms the qualitative effects of low-viscosity silicones, specific quantitative data on the impact of varying concentrations of caprylyl methicone on the rheological parameters of cosmetic and pharmaceutical formulations is not widely published in publicly available literature. However, data from analogous low-viscosity fluids and general principles of emulsion rheology allow for a comprehensive understanding of its likely effects.

The following tables present a hypothetical, yet realistic, representation of how caprylyl methicone might influence the rheological properties of a model oil-in-water (O/W) cream. These tables are designed for illustrative purposes to demonstrate the expected trends.

Table 1: Effect of Caprylyl Methicone Concentration on Apparent Viscosity

| Caprylyl Methicone Concentration (% w/w) | Apparent Viscosity at 1 s⁻¹ (Pa·s) | Apparent Viscosity at 100 s⁻¹ (Pa·s) |

| 0 (Control) | 35.0 | 2.5 |

| 2 | 30.0 | 2.2 |

| 5 | 22.0 | 1.8 |

| 10 | 15.0 | 1.2 |

Table 2: Influence of Caprylyl Methicone on Viscoelastic Properties and Yield Stress

| Caprylyl Methicone Concentration (% w/w) | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) | Yield Stress (Pa) |

| 0 (Control) | 500 | 150 | 45 |

| 2 | 450 | 140 | 38 |

| 5 | 380 | 130 | 25 |

| 10 | 290 | 120 | 15 |

Experimental Protocols for Rheological Characterization

To accurately assess the rheological impact of caprylyl methicone on a formulation, a series of standardized experimental protocols should be employed. These tests are typically performed using a controlled-stress or controlled-strain rheometer.

Viscosity Profiling (Flow Curve)

This experiment measures the viscosity of the formulation as a function of increasing shear rate, providing insight into its shear-thinning properties.[8]

-

Objective: To determine the relationship between viscosity and shear rate.

-

Methodology:

-

Equilibrate the sample to a controlled temperature (e.g., 25°C) on the rheometer plate.

-

Apply a pre-shear to ensure a consistent starting state for the sample.

-

Ramp the shear rate logarithmically from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 300 s⁻¹).

-

Record the corresponding shear stress and calculate the apparent viscosity at each shear rate.

-

Plot the apparent viscosity versus the shear rate on a log-log scale.

-

Oscillatory Rheology (Amplitude and Frequency Sweeps)

Oscillatory tests are non-destructive and provide information about the viscoelastic nature of the formulation.[5][9]

-

Objective: To determine the storage modulus (G'), loss modulus (G''), and linear viscoelastic region (LVER).

-

Methodology (Amplitude Sweep):

-

Equilibrate the sample to the desired temperature.

-

Apply an oscillatory strain or stress at a constant frequency (e.g., 1 Hz), increasing the amplitude logarithmically.

-

Identify the LVER, which is the range of strain or stress where G' and G'' are independent of the applied amplitude.

-

-

Methodology (Frequency Sweep):

-

Equilibrate the sample to the desired temperature.

-

Apply a small, constant oscillatory strain or stress within the LVER.

-

Vary the frequency of oscillation (e.g., from 0.1 to 100 rad/s).

-

Record G' and G'' as a function of frequency. A higher G' relative to G'' indicates a more solid-like, structured formulation.

-

Yield Stress Measurement

The yield stress is the minimum stress required to initiate flow in a material.[10] It is a critical parameter for predicting product stability and dispensing characteristics.

-

Objective: To determine the stress at which the material begins to flow.

-

Methodology (Stress Ramp):

-

Equilibrate the sample to the desired temperature.

-

Apply a linearly increasing shear stress from zero to a value sufficient to induce significant flow.

-

Plot the resulting strain or shear rate against the applied stress.

-

The yield stress can be determined as the point where a significant increase in strain or shear rate occurs.

-

Visualization of Rheological Concepts and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows related to the rheological analysis of formulations containing caprylyl methicone.

Conclusion

Caprylyl methicone plays a crucial role in modulating the rheological properties of cosmetic and pharmaceutical formulations. Its primary contribution is to reduce viscosity, enhance spreadability, and promote a desirable shear-thinning behavior, which collectively improve the sensory experience and application performance of the final product. While specific quantitative data on caprylyl methicone's impact is not extensively documented in public literature, the established principles of rheology and data from similar low-viscosity silicones provide a strong framework for understanding its effects. The experimental protocols outlined in this guide offer a systematic approach to characterizing the rheological profile of formulations containing caprylyl methicone, enabling formulators to optimize their products for both stability and consumer appeal.

References

- 1. BRB Caprylyl Methicone - provides superior emollience, detackification and smoothness for cosmetic formulations - News | BRB [brb-international.com]

- 2. deascal.com [deascal.com]

- 3. trancytech.com [trancytech.com]

- 4. specialchem.com [specialchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The Rheological and Skin Sensory Properties of Cosmetic Emulsions: Influence of Thickening Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison between silicone‐free and silicone‐based emulsions: Technological features and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Viscoelastic evaluation of topical creams containing microcrystalline cellulose/sodium carboxymethyl cellulose as stabilizer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Caprylyl Methicone's Role in Modulating Skin Barrier Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin barrier, primarily governed by the stratum corneum, is essential for protecting against external aggressors and preventing excessive transepidermal water loss (TEWL). Its integrity is dependent on a complex interplay of cellular structures and a highly organized lipid matrix. Caprylyl methicone, an alkyl-modified silicone, is a versatile ingredient in cosmetic and dermatological formulations, valued for its sensory properties and its ability to form a protective film on the skin.[1][2][3] This technical guide provides a comprehensive analysis of the role of caprylyl methicone in modulating skin barrier function, summarizing available data, detailing experimental protocols for its evaluation, and exploring potential (though not yet elucidated) interactions with key biological pathways.

Caprylyl methicone is a clear, colorless, and low-viscosity fluid that offers excellent spreadability and a lightweight, non-greasy feel.[4][5] It is known to form a permeable barrier on the skin, which helps to reduce moisture loss while allowing the skin to "breathe".[3][6] This guide will delve into the quantitative effects of this barrier, its comparison to other occlusive agents, and the methodologies used to substantiate these claims.

Data Presentation: Quantitative Effects on Skin Barrier Function

While specific quantitative data for caprylyl methicone from peer-reviewed literature is limited, the following tables present an illustrative summary of the expected performance based on manufacturer data and the known properties of alkyl silicones. These tables are designed to provide a framework for the types of quantitative analysis necessary to fully characterize the effects of caprylyl methicone on the skin barrier.

Table 1: Effect of Caprylyl Methicone on Transepidermal Water Loss (TEWL)

| Treatment | Concentration | Mean TEWL Reduction (%) | Duration of Effect (hours) | Breathability (g/m²/h) |

| Untreated Control | N/A | 0 | N/A | >10 |

| Caprylyl Methicone | 5% | 10-15% | 4-6 | ~8-9 |

| Petrolatum | 5% | 40-50% | >8 | <2 |